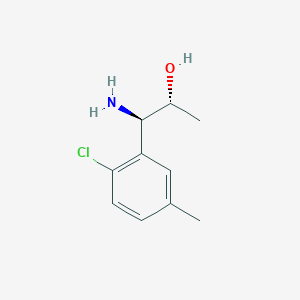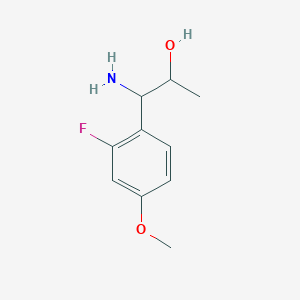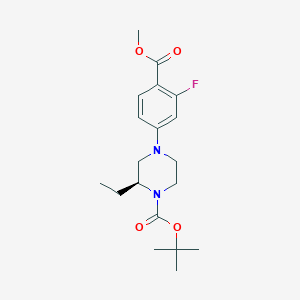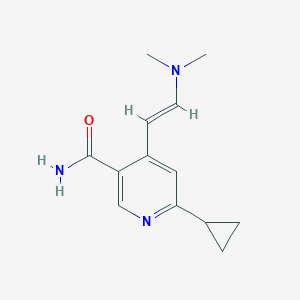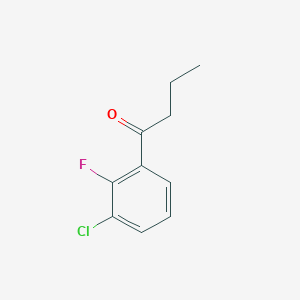
1-(3-Chloro-2-fluorophenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . This compound is characterized by the presence of a butanone backbone substituted with a 3-chloro-2-fluorophenyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-2-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-2-fluorophenyl)butan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- 1-(3-Chloro-4-fluorophenyl)butan-1-one
- 1-(3-Chloro-2-methylphenyl)butan-1-one
- 1-(3-Bromo-2-fluorophenyl)butan-1-one
Comparison: 1-(3-Chloro-2-fluorophenyl)butan-1-one is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement influences its reactivity and biological activity compared to other similar compounds. For instance, the presence of both chloro and fluoro groups can enhance its electrophilic nature, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C10H10ClFO |
|---|---|
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
1-(3-chloro-2-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6H,2,4H2,1H3 |
Clé InChI |
YQLGAUOHBONDSG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C(=CC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)

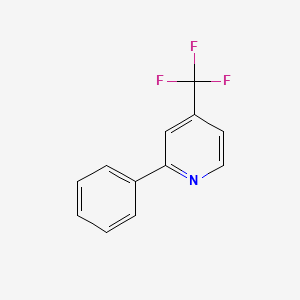
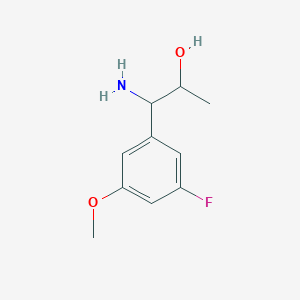
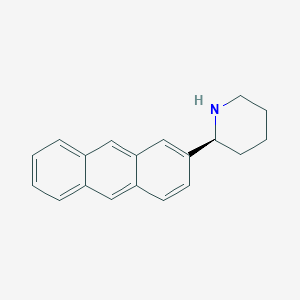
![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
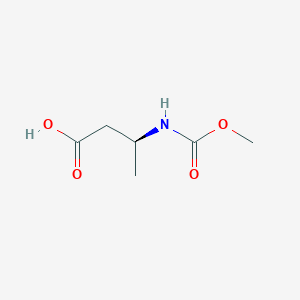
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)
